2-(3-Methylbenzoyl)-4-methylpyridine
CAS No.: 1187166-58-0
Cat. No.: VC2657295
Molecular Formula: C14H13NO
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187166-58-0 |
|---|---|
| Molecular Formula | C14H13NO |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | (3-methylphenyl)-(4-methylpyridin-2-yl)methanone |
| Standard InChI | InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-9-11(2)6-7-15-13/h3-9H,1-2H3 |
| Standard InChI Key | JFKXJOKCKAQBPK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=NC=CC(=C2)C |
Introduction
2-(3-Methylbenzoyl)-4-methylpyridine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a 3-methylbenzoyl group at the 2-position. Such compounds are often studied for their potential applications in medicinal chemistry, material science, or as intermediates in organic synthesis.
Synthesis
The synthesis of 2-(3-Methylbenzoyl)-4-methylpyridine generally involves:
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Starting Materials:
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3-Methylbenzoic acid or its derivatives (e.g., acid chloride).
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4-Methylpyridine or related pyridyl precursors.
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Reaction Pathways:
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Friedel-Crafts Acylation: Utilizing an acid chloride derivative of 3-methylbenzoic acid with aluminum chloride as a catalyst.
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Coupling Reactions: Modern coupling techniques like Suzuki or Heck reactions may also be employed if functionalized precursors are used.
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Purification:
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Methods such as recrystallization or column chromatography are used to isolate the product.
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Applications and Research Findings
While specific applications of this compound are not available in the search results, structurally similar compounds are often explored for:
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Pharmaceutical Development:
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Pyridine derivatives frequently exhibit biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
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Material Science:
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Such compounds may be used in the design of luminescent materials or as ligands in coordination chemistry.
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Synthetic Intermediates:
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The benzoyl-pyridine framework can serve as a precursor for more complex molecules.
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Analytical Characterization
Characterization of this compound would typically involve:
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Spectroscopic Techniques:
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NMR (1H and 13C): To confirm the positions of substituents on the pyridine and benzene rings.
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IR Spectroscopy: To identify functional groups like carbonyl (C=O) from the benzoyl moiety.
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Mass Spectrometry (MS):
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To verify molecular weight and fragmentation patterns.
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X-Ray Crystallography:
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If crystalline, this technique could confirm the molecular geometry.
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